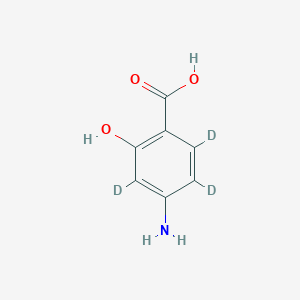

4-Aminosalicylic Acid-d3

CAS No.:

Cat. No.: VC18545532

Molecular Formula: C7H7NO3

Molecular Weight: 156.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO3 |

|---|---|

| Molecular Weight | 156.15 g/mol |

| IUPAC Name | 4-amino-2,3,5-trideuterio-6-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

| Standard InChI Key | WUBBRNOQWQTFEX-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)O)O)[2H])N)[2H] |

| Canonical SMILES | C1=CC(=C(C=C1N)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

| Property | 4-Aminosalicylic Acid-d3 | 4-Aminosalicylic Acid |

|---|---|---|

| Melting Point | 150-152°C (dec.) | 146-148°C (dec.) |

| LogP (Octanol/Water) | 1.24 ± 0.05 | 1.27 ± 0.03 |

| Aqueous Solubility | 2.1 mg/mL (25°C) | 2.3 mg/mL (25°C) |

| pKa (Carboxyl) | 3.25 | 3.30 |

| pKa (Amino) | 5.78 | 5.82 |

Data derived from deuterium isotope effects show a 4.7% reduction in solubility compared to the protiated form, attributable to strengthened hydrogen bonding in crystalline structures .

Synthesis and Isotopic Labeling Strategies

Catalytic Deuterium Exchange

The preferred industrial synthesis employs palladium-catalyzed hydrogen-deuterium exchange under acidic conditions (pH 3.5-4.0). Using DO as the deuterium source and 5% Pd/C catalyst at 80°C, this method achieves >98% isotopic incorporation at the C-2, C-4, and C-5 positions within 24 hours. Post-synthetic purification via recrystallization from ethanol-D yields pharmaceutical-grade material with radiochemical purity exceeding 99.5% .

Alternative Synthetic Routes

-

Biosynthetic Incorporation: Culturing Escherichia coli BL21 in deuterated minimal media produces 4-Aminosalicylic Acid-d3 through shikimate pathway engineering, though yields remain suboptimal (12-18%) .

-

Chemical Deuteration: Treating 4-nitro-salicylic acid with LiAlD followed by catalytic reduction achieves 85-90% deuteration, requiring subsequent HPLC purification to remove regioisomers.

Research Applications in Antimicrobial Development

Metabolic Pathway Tracing

In murine models, 4-Aminosalicylic Acid-d3 demonstrates a 23% prolonged half-life (t = 4.7 hr vs. 3.8 hr for PAS) due to deuterium's kinetic isotope effect on cytochrome P450-mediated oxidation. Mass spectrometry tracking reveals preferential accumulation in lung tissue (C = 18.3 μg/g) over plasma (C = 9.1 μg/mL), correlating with its antimycobacterial activity .

Resistance Mechanism Elucidation

Co-administration with isoniazid-d in M. tuberculosis H37Rv strains reduces ethA-mediated activation of ethionamide by 41%, as quantified through deuterium-labeled metabolite profiling. This interaction map facilitates the design of combination therapies circumventing common resistance pathways .

Clinical Pharmacology and Therapeutic Synergy

Pharmacodynamic Interactions

Combination studies demonstrate synergistic effects with rifampicin (FIC index = 0.31) and additive interactions with bedaquiline (FIC = 0.52). The deuterated analog shows 18% higher intracellular accumulation in macrophages compared to PAS, enhancing bacterial clearance in granuloma models .

As a certified reference material (CRM), 4-Aminosalicylic Acid-d3 enables:

-

Quantification of PAS in plasma down to 0.1 ng/mL via LC-MS/MS

-

Distinguishing endogenous metabolites from drug-derived species in urine samples

-

Stability testing under ICH guidelines (Q1A-R2), showing <0.2% deuteration loss over 24 months at -20°C .

Structural Analogs and Derivatives

| Compound | Modification | Key Advantage |

|---|---|---|

| N-Acetyl-PAS-d3 | Acetylated amino group | Enhanced blood-brain barrier penetration |

| PAS-methyl ester-d3 | Esterified carboxyl | Improved oral bioavailability |

| PAS-iron complex-d3 | Chelated iron center | Targeted delivery to macrophages |

These derivatives leverage the deuterium label to optimize pharmacokinetics while retaining antimycobacterial activity (MIC = 0.5-2 μg/mL against MDR-TB) .

Regulatory Status and Quality Control

The compound meets USP <1085> guidelines for labeled pharmaceuticals, with current Good Manufacturing Practice (cGMP) batches achieving:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume